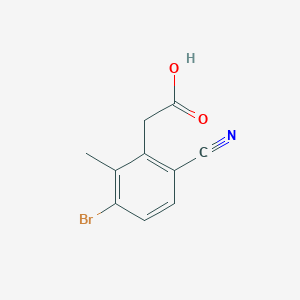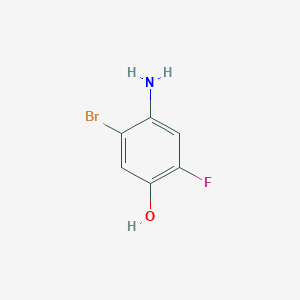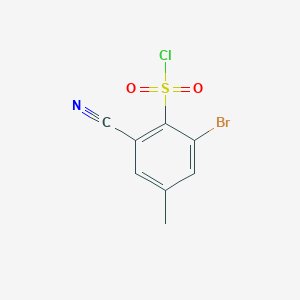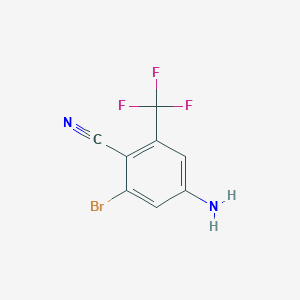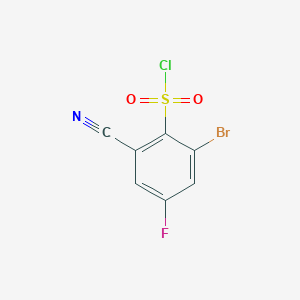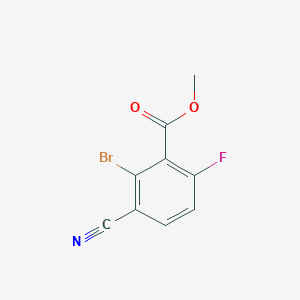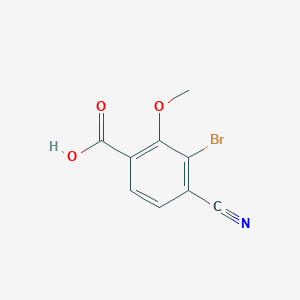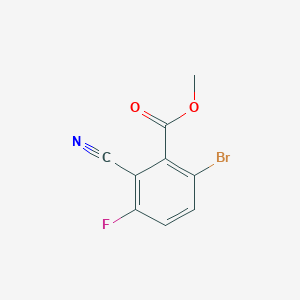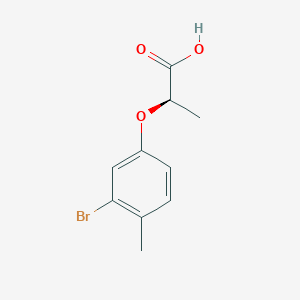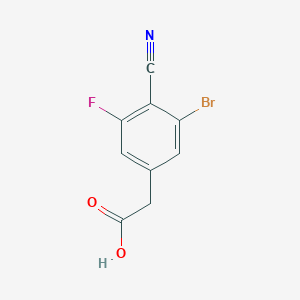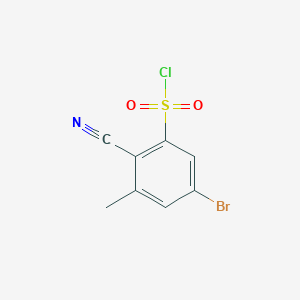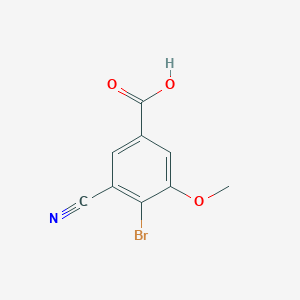
1-(3-Fluoro-2-isobutoxyphenyl)-ethylamine hydrochloride
Übersicht
Beschreibung
1-(3-Fluoro-2-isobutoxyphenyl)-ethylamine hydrochloride is a chemical compound with the formula C12H19ClFNO and a molecular weight of 247.74 .
Molecular Structure Analysis
The molecular structure of 1-(3-Fluoro-2-isobutoxyphenyl)-ethylamine hydrochloride consists of carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), and oxygen (O) atoms. The exact structure is not provided in the search results .Chemical Reactions Analysis
The specific chemical reactions involving 1-(3-Fluoro-2-isobutoxyphenyl)-ethylamine hydrochloride are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Fluoro-2-isobutoxyphenyl)-ethylamine hydrochloride, such as its melting point, boiling point, and density, are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Pharmacological Implications
- A study identified 2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives with anti-dopaminergic properties, useful for treating conditions like schizophrenia, dependency, and neurodegenerative disorders. The compound showcased neuroleptic, neuroprotective, and antiaddictive activities, particularly emphasized for schizophrenia treatment (Habernickel, 2003).
Chemical Synthesis and Characterization
- Research on the compound 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and its isomers, which are based on the 1,2-diarylethylamine structure, revealed their function as NMDA receptor antagonists with dissociative effects. The study detailed the synthesis, analytical characterization, and differentiation of the compound and its isomers, aiding in understanding new psychoactive substances (Dybek et al., 2019).
Molecular and Thermodynamic Studies
- An exploration into the molecular conformations of (2-fluoro-2-phenyl-1-ethyl)ammonium ion and (2-hydroxy-2-phenyl-1-ethyl)ammonium ion was conducted to understand the structural and thermodynamic implications of substituting an OH group with an F-atom in adrenaline family molecules. This comprehensive study utilized quantum mechanical computations and thermodynamic function analysis for various conformations, offering insights into the behavior of these compounds at a molecular level (Lee et al., 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-fluoro-2-(2-methylpropoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO.ClH/c1-8(2)7-15-12-10(9(3)14)5-4-6-11(12)13;/h4-6,8-9H,7,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDQHPMUHJEGBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=C1F)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-2-isobutoxy-phenyl)-ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



